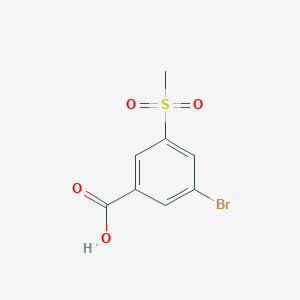

3-Bromo-5-(methylsulfonyl)benzoic Acid

Descripción

The benzoic acid framework, consisting of a benzene (B151609) ring attached to a carboxylic acid group, is a common motif in numerous natural products and synthetic compounds. preprints.org The ability to introduce substituents at different positions on the aromatic ring allows for the creation of a diverse chemical space, making these compounds invaluable as building blocks in organic synthesis. preprints.org The strategic functionalization of the benzoic acid core is a key tactic in the development of new chemical entities (NCEs) with tailored biological activities and material properties.

Among the myriad of possible substitutions, halogen and sulfonyl groups are particularly significant in synthetic chemistry. Halogenated benzoic acids, particularly those containing bromine or iodine, are highly prized intermediates. The carbon-halogen bond serves as a versatile synthetic "handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The sulfonyl group (-SO2R), on the other hand, imparts distinct electronic and structural properties to the benzoic acid scaffold. As a strong electron-withdrawing group, it can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, the sulfonyl moiety is a key component of sulfonamides, a class of compounds with a broad spectrum of biological activities. ajchem-b.comajchem-b.com The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, a crucial interaction for molecular recognition in biological systems, such as enzyme inhibition. ajchem-b.comajchem-b.com

The combination of a halogen, a sulfonyl group, and a carboxylic acid on a single benzene ring, as seen in 3-Bromo-5-(methylsulfonyl)benzoic Acid, creates a trifunctional building block of immense strategic value. This arrangement allows for orthogonal chemical modifications, where each functional group can be reacted selectively without affecting the others.

The utility of these functional groups is rooted in major historical developments in organic chemistry. The importance of the sulfonyl group in medicine was cemented with the discovery of sulfonamide antibacterial drugs, beginning with Prontosil in the 1930s. wikipedia.orgopenaccesspub.org This discovery ushered in the era of chemotherapy and highlighted the therapeutic potential of synthetic organic compounds containing the sulfonamide moiety. openaccesspub.orgresearchgate.net

The strategic use of aryl halides in synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. rsc.orgdartmouth.edu The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry, transformed the way chemists approach the synthesis of complex organic molecules, making the construction of biaryl structures and other complex frameworks more efficient and reliable. nih.govdartmouth.edu These parallel historical advancements in sulfonyl and halogen chemistry have culminated in the modern appreciation of scaffolds like this compound as highly valuable and versatile tools in the synthetic chemist's arsenal.

Physicochemical Properties of this compound

The compound this compound is a solid, typically appearing white to yellow. americanelements.com It is characterized by the following properties:

| Property | Value |

| CAS Number | 1186518-98-8 |

| Molecular Formula | C8H7BrO4S |

| Molecular Weight | 279.11 g/mol |

| IUPAC Name | This compound |

| SMILES | CS(=O)(=O)C1=CC(Br)=CC(C(=O)O)=C1 |

| MDL Number | MFCD24107191 |

Data sourced from multiple chemical suppliers. americanelements.comachemblock.combldpharm.com

Research and Applications

While specific, in-depth research articles focusing solely on this compound are not prevalent in publicly accessible literature, its structure points to its role as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows it to be a versatile starting material for creating more complex molecules.

The utility of similarly structured compounds is well-documented. For example, various substituted benzoic acids are routinely used as key building blocks in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active molecules. tandfonline.comnih.govresearchgate.net The synthesis of carbonic anhydrase inhibitors, for instance, often involves building upon substituted benzenesulfonamide (B165840) or benzoic acid scaffolds. tandfonline.comnih.gov

Furthermore, related brominated and sulfonyl-containing benzoic acid derivatives have been investigated for a range of applications. For instance, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid has been identified as a sensitizing agent in occupational health studies, highlighting the reactivity of such compounds. nih.gov Other analogs, like 3-Bromo-5-(chlorosulfonyl)benzoic acid, are noted for their use in developing pharmaceuticals and their potential antimicrobial and herbicidal properties. The synthetic pathways used for these related molecules often involve the functionalization of the different groups on the benzoic acid ring, a strategy for which this compound is ideally suited.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQDIUIVEWBSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186518-98-8 | |

| Record name | 3-bromo-5-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methylsulfonyl Benzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds and converting functional groups to identify potential synthetic pathways. For 3-Bromo-5-(methylsulfonyl)benzoic Acid, the analysis focuses on disconnecting the three substituents from the aromatic ring.

Disconnection Strategies Based on Carbon-Carbon Bond Formation

A primary carbon-carbon bond disconnection involves the carboxylic acid group. This strategy envisions the formation of the C-COOH bond as a key step in the synthesis.

Disconnection: The bond between the aromatic ring and the carboxyl carbon is disconnected.

Synthetic Equivalent: This disconnection points to a precursor such as 1-bromo-3-(methylsulfonyl)benzene. In the forward synthesis, this precursor could be converted into a Grignard reagent or an organolithium species, which would then react with carbon dioxide (CO2) in a carboxylation reaction to form the target benzoic acid derivative. This approach is advantageous if the brominated and sulfonylated benzene (B151609) precursor is readily accessible.

Disconnection Strategies Based on Carbon-Heteroatom Bond Formation

The most common retrosynthetic strategies for this target molecule involve the disconnection of carbon-heteroatom bonds, specifically the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds. These approaches rely on well-established aromatic substitution reactions.

C-Br Bond Disconnection: This strategy involves removing the bromine atom, leading to the precursor 3-(methylsulfonyl)benzoic acid . The forward reaction would be a late-stage electrophilic bromination. The directing effects of the existing carboxyl and methylsulfonyl groups, both of which are meta-directors, would need to be considered to ensure the correct regioselectivity.

C-S Bond Disconnection: Alternatively, disconnecting the C-S bond of the methylsulfonyl group suggests 3-bromobenzoic acid as the key precursor. The forward synthesis would involve introducing the methylsulfonyl moiety onto the 3-bromobenzoic acid scaffold. This is often a more practical and common approach, as the directing effects of the bromo and carboxyl groups can be synergistically exploited. The introduction of the sulfonyl group typically proceeds via a multi-step sequence starting with sulfonylation.

Precursor Synthesis and Preparation

Based on the retrosynthetic analysis, the synthesis of this compound hinges on the preparation of key precursors, primarily through bromination and sulfonylation reactions on benzoic acid derivatives.

Bromination Strategies of Benzoic Acid Derivatives

The introduction of a bromine atom onto a benzoic acid ring is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. doubtnut.comyoutube.comshaalaa.com

The standard method for this transformation involves treating benzoic acid with bromine (Br2) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr3). youtube.com The catalyst polarizes the bromine molecule, generating a potent electrophile that attacks the electron-rich benzene ring. Due to the deactivating nature of the carboxyl group, the reaction occurs preferentially at the meta-position, yielding m-bromobenzoic acid. shaalaa.com More advanced, modern methods may utilize palladium catalysis for C-H bromination, offering alternative pathways. rsc.org

| Method | Reagents and Conditions | Description |

| Lewis Acid Catalysis | Br2, FeBr3 | The most common method for the bromination of deactivated aromatic rings. The reaction proceeds via electrophilic aromatic substitution. youtube.com |

| Solvent-Free Sonication | Benzoic acid, Bromine (liquid) | An alternative, "green chemistry" approach that uses sonication to promote the reaction without a catalyst or solvent. ijisrt.com |

| Palladium-Catalyzed C-H Bromination | N-bromophthalimide (NBP), Pd(OAc)2 | A modern method that can achieve meta-selective C-H bromination on benzoic acid derivatives under milder conditions. rsc.org |

Introduction of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO2CH3), also known as a mesyl group, is a highly stable and electron-withdrawing functional group. ontosight.ai Its introduction onto an aromatic ring, particularly a deactivated one like 3-bromobenzoic acid, typically requires a sequence of reactions starting with sulfonylation.

Sulfonylation is the process of attaching a sulfonyl group to a molecule. In the context of aromatic compounds, this is most often achieved through electrophilic aromatic substitution using sulfur trioxide (SO3), usually in the form of fuming sulfuric acid (H2SO4 containing dissolved SO3). youtube.comdocbrown.info

The synthesis of the methylsulfonyl group from a sulfonic acid precursor generally follows these steps:

Sulfonation: The aromatic precursor (e.g., 3-bromobenzoic acid) is treated with fuming sulfuric acid. The powerful electrophile, SO3, attacks the ring at the meta position relative to the existing substituents, forming a sulfonic acid (-SO3H). youtube.comdocbrown.info

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride (-SO2Cl) using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Formation of the Methyl Sulfone: The sulfonyl chloride can then be converted to the methyl sulfone. This can be achieved through reduction to a sulfinic acid or thiol, followed by methylation. For instance, the corresponding aryl sulfinic acids can be methylated to form methyl sulfones. google.com

This multi-step process allows for the controlled installation of the methylsulfonyl group onto the aromatic ring, leading to the desired precursor for the final synthesis of this compound.

| Reaction Step | Typical Reagents | Purpose |

| Aromatic Sulfonation | Fuming Sulfuric Acid (H2SO4 + SO3) | Introduces the sulfonic acid (-SO3H) group onto the aromatic ring via electrophilic substitution. docbrown.info |

| Chlorosulfonylation | Thionyl Chloride (SOCl2) or PCl5 | Converts the sulfonic acid (-SO3H) to a more reactive sulfonyl chloride (-SO2Cl). |

| Methylation | Methylating agents (e.g., methyl iodide, methyl bromide) on a reduced sulfur intermediate | Attaches the methyl group to the sulfur atom to form the final methyl sulfone. google.com |

Oxidation of Thioether Precursors

A prominent and direct method for the synthesis of this compound involves the oxidation of its corresponding thioether precursor, 3-bromo-5-(methylthio)benzoic acid. The conversion of a thioether to a sulfone is a common and generally high-yielding transformation in organic chemistry. This oxidation proceeds in a two-step manner, with the initial formation of a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone.

Various oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being among the most common. The choice of oxidant and reaction conditions can influence the reaction rate and the potential for side reactions.

Detailed Research Findings:

While a specific, detailed experimental procedure for the oxidation of 3-bromo-5-(methylthio)benzoic acid is not extensively documented in publicly available literature, the general principles of aryl thioether oxidation are well-established.

Using Hydrogen Peroxide: This method is often favored due to its environmental compatibility, as the primary byproduct is water. The reaction is typically catalyzed by a metal salt, such as a tungsten or molybdenum compound, to enhance the rate and efficiency of the oxidation. The reaction is generally carried out in a suitable organic solvent, such as acetic acid or methanol (B129727), at temperatures ranging from room temperature to reflux.

Using m-CPBA: meta-Chloroperoxybenzoic acid is a highly effective oxidizing agent for converting thioethers to sulfones. masterorganicchemistry.com The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. rochester.edu The stoichiometry of m-CPBA is crucial; using approximately two equivalents will favor the formation of the sulfone, while one equivalent is more likely to yield the sulfoxide.

The table below summarizes typical conditions for the oxidation of aryl thioethers to aryl sulfones, which are analogous to the synthesis of this compound from its thioether precursor.

Table 1: Typical Reaction Conditions for Aryl Thioether Oxidation

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate | Acetic Acid | 25-100 | 85-95 |

Stepwise Synthetic Pathways

This approach commences with a di-halogenated benzoic acid derivative, followed by the introduction of the methylsulfonyl group. A plausible starting material for this pathway is 3,5-dibromobenzoic acid. chemicalbook.comsigmaaldrich.com The subsequent step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms is selectively replaced by a methylsulfonyl group. This can be achieved by reacting 3,5-dibromobenzoic acid with a source of the methylsulfinate anion, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na).

This type of transformation is often catalyzed by a transition metal, with copper and palladium complexes being common choices. These catalysts facilitate the coupling of the aryl halide with the sulfinate salt.

Detailed Research Findings:

The selective monosubstitution of a dihalogenated arene can be challenging. The reactivity of the two bromine atoms in 3,5-dibromobenzoic acid is identical, which can lead to a mixture of mono- and di-substituted products. Careful control of reaction conditions, such as stoichiometry, temperature, and reaction time, is necessary to favor the desired monosubstitution.

The table below presents examples of copper- and palladium-catalyzed C-S cross-coupling reactions between aryl halides and sulfinate salts, which are analogous to the proposed synthesis of this compound.

Table 2: Analogous C-S Cross-Coupling Reactions for Aryl Sulfone Synthesis

| Aryl Halide | Sulfinate Salt | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodotoluene | Sodium benzenesulfinate | CuI / L-proline | DMSO | 110 | 85 |

An alternative stepwise route involves the initial introduction of the methylsulfonyl group onto the benzoic acid ring, followed by bromination. The starting material for this pathway would be 3-(methylsulfonyl)benzoic acid. guidechem.comchemicalbook.com The subsequent step is an electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the 5-position.

Detailed Research Findings:

The success of this pathway hinges on the directing effects of the substituents on the benzoic acid ring. The carboxylic acid and methylsulfonyl groups are both meta-directing and deactivating towards electrophilic aromatic substitution. This means that the incoming bromine electrophile will be directed to the positions meta to both groups, which is the desired 5-position. However, the deactivating nature of these groups makes the bromination reaction more challenging than on an unsubstituted benzene ring, often requiring harsher reaction conditions, such as the use of a strong Lewis acid catalyst (e.g., FeBr₃) and elevated temperatures. A potential challenge is the possibility of over-bromination or side reactions under forcing conditions.

One-pot and cascade reactions offer a more streamlined approach to the synthesis of this compound by minimizing the number of separate reaction and purification steps. A hypothetical one-pot synthesis could involve the in-situ generation of a sulfinate salt from a suitable sulfur dioxide source, which then reacts with a di-halogenated benzoic acid in the presence of a catalyst. rsc.org

For instance, a palladium-catalyzed process could be envisioned where 3,5-dibromobenzoic acid is reacted with a sulfur dioxide surrogate and a methylating agent in a single reaction vessel. acs.org While conceptually efficient, the development of such a process would require careful optimization of the reaction conditions to ensure the compatibility of all reagents and intermediates.

Optimization of Reaction Conditions and Yields

The efficiency and yield of any synthetic route to this compound are highly dependent on the careful optimization of various reaction parameters.

The choice of solvent can have a profound impact on the rate and outcome of the synthetic steps discussed above.

In the Oxidation of Thioether Precursors: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition state and the solubility of the reactants and oxidizing agent. For oxidations with hydrogen peroxide, polar protic solvents like acetic acid or water are often used to facilitate the reaction. In contrast, for oxidations with m-CPBA, less polar aprotic solvents like dichloromethane are typically employed to ensure the stability of the peroxyacid.

In Nucleophilic Aromatic Substitution (Sulfonylation): For the reaction of 3,5-dibromobenzoic acid with sodium methanesulfinate, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally preferred. nih.gov These solvents are effective at solvating the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion. libretexts.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.

The table below summarizes the general effects of different solvent types on the key reaction types involved in the synthesis of this compound.

Table 3: General Solvent Effects on Key Reaction Steps

| Reaction Type | Solvent Class | General Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Thioether Oxidation (H₂O₂) | Polar Protic | Generally Favorable | Stabilizes polar transition states and dissolves reactants. |

| Thioether Oxidation (m-CPBA) | Aprotic | Generally Favorable | Prevents decomposition of the peroxyacid. |

| Nucleophilic Aromatic Substitution | Polar Aprotic | Increases Rate | Solvates the counter-ion of the nucleophile, increasing its reactivity. |

Temperature and Pressure Optimization

The synthesis of this compound involves distinct chemical transformations, primarily the oxidation of a thioether precursor to a sulfone and the electrophilic bromination of an aromatic ring. The efficiency and selectivity of these reactions are highly dependent on temperature, while pressure is less commonly a critical variable for these liquid-phase reactions, which are typically conducted at atmospheric pressure.

Temperature Optimization in Sulfone Synthesis: The oxidation of sulfides to sulfones is an exothermic process where temperature control is crucial to prevent over-oxidation and the formation of byproducts. mdpi.com Optimization studies for sulfide (B99878) oxidation using hydrogen peroxide as the oxidant have shown that temperature significantly impacts both reaction rate and selectivity. For instance, in a study using a dendritic phosphomolybdate hybrid as a catalyst, the optimal temperature for selective oxidation to sulfone was found to be 40°C. mdpi.com Increasing the temperature further did not significantly improve the yield. mdpi.com Another study on the selective oxidation of sulfides to sulfoxides demonstrated that while the reaction proceeds at room temperature, an increase to 30°C could enhance the yield, but a further increase to 35°C led to a decrease in selectivity due to the formation of the sulfone byproduct. mdpi.com In industrial processes like the gas-phase oxidation of sulfur dioxide, a minimum "strike temperature" of 415 to 425 °C is required for catalyst activation. mdpi.com This highlights the principle that an optimal temperature window exists, which is dependent on the specific substrate, oxidant, and catalytic system employed.

Temperature Optimization in Aromatic Bromination: The electrophilic bromination of an aromatic ring that is deactivated by electron-withdrawing groups, such as a carboxylic acid and a methylsulfonyl group, often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decreased selectivity and the formation of poly-brominated species. The specific temperature is dictated by the reactivity of the substrate and the potency of the brominating agent and catalyst system. For example, regioselective bromination of a deactivated arene using N-bromosuccinimide (NBS) was conducted at 60°C to achieve a successful reaction. nih.gov

The following table summarizes the effect of temperature on related chemical transformations.

| Transformation | Reactants/Catalyst | Temperature (°C) | Observation | Reference(s) |

| Sulfide to Sulfoxide | Methyl phenyl sulfide, H₂O₂, PAMAM-G1-PMo | 30 | Optimal temperature for sulfoxide yield; higher temperatures increased sulfone byproduct. | mdpi.com |

| Sulfide to Sulfone | Methyl phenyl sulfide, H₂O₂, PAMAM-G1-PMo | 40 | Optimal temperature for sulfone yield. | mdpi.com |

| Aromatic Bromination | Deactivated arene, NBS | 60 | Reaction proceeded efficiently at this elevated temperature. | nih.gov |

| SO₂ Oxidation | SO₂, O₂ | 415-425 | Minimum "strike temperature" for industrial catalyst activation. | mdpi.com |

Catalyst Selection and Loading in Specific Transformations

The choice of catalyst is paramount in the synthesis of this compound, influencing reaction rates, yields, and regioselectivity for both the sulfone formation and bromination steps.

Catalysis in Sulfone Formation: The oxidation of a 3-bromo-5-(methylthio)benzoic acid precursor to the target sulfone can be achieved using various catalytic systems. Modern approaches favor catalysts that enable the use of green oxidants like hydrogen peroxide (H₂O₂).

Organocatalysts: 2,2,2-Trifluoroacetophenone has been identified as an effective organocatalyst for the selective oxidation of sulfides to either sulfoxides or sulfones using H₂O₂. organic-chemistry.org The selectivity is controlled by the reaction conditions. organic-chemistry.org

Heterogeneous Catalysts: Solid catalysts offer the advantage of easy separation and reusability. Mn₂ZnO₄ spinel nanoparticles have been used as a heterogeneous catalyst for the selective oxidation of sulfides. jsynthchem.com Another example is the use of a dendritic phosphomolybdate hybrid, which effectively promotes oxidation with H₂O₂. mdpi.com

Metal Complexes: Ruthenium trichloride (B1173362) can be used to catalyze oxidation with periodate. researchgate.net A polymeric imidazolium (B1220033) ionic liquid functionalized Cobalt (II) Schiff base complex has also been shown to be effective, with an optimal catalyst loading of 0.5 mol%. researchgate.net

Catalysis in Electrophilic Bromination: The simultaneous presence of two electron-withdrawing groups (–COOH and –SO₂CH₃) strongly deactivates the aromatic ring, making electrophilic bromination challenging. This transformation requires a potent electrophilic bromine source, which is typically generated through the use of a strong catalyst.

Strong Protic Acids: A common and effective method for brominating highly deactivated aromatic compounds is the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. researchgate.net The strong acid acts as both a solvent and a catalyst, protonating NBS to generate a highly electrophilic brominating agent. researchgate.net

Lewis Acids: Traditional Friedel-Crafts catalysts like iron(III) bromide (FeBr₃) activate molecular bromine by polarization, increasing its electrophilicity. youtube.com More specialized catalysts, such as zinc salts adsorbed on an inert support like silica, have also been developed for aromatic bromination. google.com

Photoredox Catalysis: A novel approach involves the use of visible-light photoredox catalysts. The organic dye erythrosine B can be used to catalytically activate NBS under mild conditions, amplifying its electrophilicity and diverting it from radical pathways toward the desired electrophilic aromatic substitution. nih.gov

The following table provides an overview of catalyst systems relevant to the synthesis of this compound.

| Transformation | Catalyst | Reagent(s) | Key Features | Reference(s) |

| Sulfide Oxidation | 2,2,2-Trifluoroacetophenone | H₂O₂ | Green, organocatalytic, selective. | organic-chemistry.org |

| Sulfide Oxidation | Mn₂ZnO₄ Nanoparticles | H₂O₂ | Heterogeneous, reusable catalyst. | jsynthchem.com |

| Sulfide Oxidation | Polymeric Co(II) Complex | H₂O₂ | Effective at low loading (0.5 mol%). | researchgate.net |

| Aromatic Bromination | Concentrated H₂SO₄ | NBS | Effective for highly deactivated rings. | researchgate.net |

| Aromatic Bromination | Erythrosine B | NBS | Visible-light photoredox catalysis, mild conditions. | nih.gov |

| Aromatic Bromination | Zinc Halide on Silica | Br₂ | Heterogeneous Lewis acid catalyst. | google.com |

Novel Synthetic Routes and Green Chemistry Approaches

Recent advances in synthetic chemistry have focused on developing methodologies that are more efficient, produce less waste, and use less hazardous materials. These "green chemistry" approaches are highly relevant to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com

This technology is particularly applicable to the synthesis of the aryl sulfone core. Studies have demonstrated efficient, copper-catalyzed microwave-assisted synthesis of diaryl sulfones from aryl boronic acids and sodium salts of sulfinic acids. tandfonline.comtandfonline.com In a typical procedure, the reaction is completed in 20–30 minutes at 120°C, a significant improvement over the 12–72 hours required by conventional methods. tandfonline.comtandfonline.com Another metal-free approach utilizes the coupling of diaryliodonium salts and arenesulfinates in polyethylene (B3416737) glycol (PEG-400) under microwave irradiation, affording high yields in short reaction times. thieme-connect.com

The table below details examples of microwave-assisted synthesis of sulfones.

| Reactants | Catalyst/Solvent | Power/Temp/Time | Yield | Reference(s) |

| Aryl boronic acid, Sodium aryl sulfinate | Cu(OTf)₂, 2,2ʹ-bipyridyl / DCE | 600 W / 120°C / 20-30 min | Moderate to very good | tandfonline.comtandfonline.com |

| Diphenyliodonium triflate, Sodium p-toluenesulfinate | Metal-free / PEG-400 | Not specified | Excellent | thieme-connect.com |

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) in the absence of or with minimal solvent, is a cornerstone of green chemistry. This technique can lead to unique reactivity and often eliminates the need for bulk solvents, simplifying work-up procedures and reducing waste.

The formation of sulfone and sulfonamide linkages has been successfully achieved using mechanochemical methods. An unprecedented synthesis of diarylsulfones was reported by reacting arenes with 3CdSO₄·xH₂O and P₂O₅ under high-speed ball milling conditions. lookchem.com Additionally, a three-component, palladium-catalyzed mechanochemical reaction between aryl bromides, a sulfur dioxide source (K₂S₂O₅), and amines has been developed to produce a wide range of sulfonamides. rsc.org These examples demonstrate the potential for applying mechanochemical strategies to construct the C-S bond in a precursor to this compound in a solvent-free or low-solvent environment.

Biocatalytic Approaches for Functional Group Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions (typically in aqueous media at ambient temperature and pressure).

For the synthesis of the methylsulfonyl group, the biocatalytic oxidation of a corresponding methylthio precursor is a highly attractive green alternative. Research has identified several microorganisms capable of this transformation. Fungal strains such as Aspergillus ochraceus and Penicillium funiculosum have shown excellent activity for oxidizing various sulfides directly to their corresponding sulfones in high yields, bypassing the often-isolated sulfoxide intermediate. proquest.comresearchgate.netorientjchem.org Isolated enzymes, such as Baeyer–Villiger monooxygenases, have also been employed for the catalytic oxidation of sulfides to chiral sulfoxides and can be adapted for sulfone synthesis. thieme-connect.com This approach avoids the use of often hazardous chemical oxidants and organic solvents. orientjchem.org

While biocatalytic oxidation of sulfides is well-established, enzymatic bromination of deactivated aromatic rings is a more challenging and less developed field. Enzymes like bromoperoxidases are known to catalyze bromination, but their application is often limited to electron-rich substrates. The development of robust enzymes for the selective bromination of electron-poor aromatics like 3-(methylsulfonyl)benzoic acid remains an area of active research.

Reactivity and Chemical Transformations of 3 Bromo 5 Methylsulfonyl Benzoic Acid

Reactivity of the Carboxyl Group

The carboxylic acid functional group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives such as esters and amides.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, typically involving a reaction with an alcohol in the presence of an acid catalyst. For 3-Bromo-5-(methylsulfonyl)benzoic acid, this reaction proceeds to form the corresponding ester and water. A common method is the Fischer-Speier esterification, which uses an excess of the alcohol as the solvent and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for the esterification of substituted benzoic acids, often leading to reduced reaction times and improved yields. researchgate.net Additionally, solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, can be employed for these reactions under solvent-free conditions, offering a more environmentally friendly approach. youtube.com For more sensitive substrates or when using phenols as the alcohol component, the Mitsunobu reaction provides a mild and effective alternative for producing the corresponding phenyl esters. libretexts.org

The reaction of this compound with various alcohols yields a range of ester products.

Table 1: Examples of Esterification Reactions

| Alcohol Reactant | Typical Conditions | Ester Product |

|---|---|---|

| Methanol (B129727) | Excess Methanol, H2SO4 (cat.), Reflux | Methyl 3-bromo-5-(methylsulfonyl)benzoate |

| Ethanol | Excess Ethanol, H2SO4 (cat.), Reflux | Ethyl 3-bromo-5-(methylsulfonyl)benzoate |

| Benzyl alcohol | Toluene, H2SO4 (cat.), Dean-Stark trap | Benzyl 3-bromo-5-(methylsulfonyl)benzoate |

| Phenol (B47542) | PPh3, DEAD (Mitsunobu reaction) | Phenyl 3-bromo-5-(methylsulfonyl)benzoate |

Amidation and Peptide Coupling

The carboxyl group of this compound can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. pearson.com

In standard organic synthesis, reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. For more delicate molecules, particularly in the context of peptide synthesis where preserving stereochemistry is crucial, specialized coupling reagents are employed. doubtnut.com These reagents facilitate the formation of the amide bond under mild conditions. britannica.com Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. Phosphonium salts, such as BOP reagent, and aminium salts are also highly effective. britannica.com

Table 2: Common Amidation and Peptide Coupling Conditions

| Amine Reactant | Coupling Agent/Method | Amide Product |

|---|---|---|

| Ammonia | 1. SOCl2; 2. Excess NH3 | 3-Bromo-5-(methylsulfonyl)benzamide |

| Aniline | EDC, HOBt, DMF | N-phenyl-3-bromo-5-(methylsulfonyl)benzamide |

| Glycine methyl ester | HATU, DIPEA, CH2Cl2 | Methyl 2-(3-bromo-5-(methylsulfonyl)benzamido)acetate |

| Piperidine | TiCl4, Pyridine | (3-Bromo-5-(methylsulfonyl)phenyl)(piperidin-1-yl)methanone |

Reduction to Alcohols and Aldehydes

The carboxylic acid group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this transformation, readily reducing the carboxyl group to a primary alcohol, yielding (3-Bromo-5-(methylsulfonyl)phenyl)methanol. pearson.comquora.com It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are typically not strong enough to reduce carboxylic acids. pearson.comresearchgate.net

Borane (BH3), often used as a complex with tetrahydrofuran (B95107) (BH3-THF), is another powerful reagent that rapidly and quantitatively reduces carboxylic acids to alcohols. researchgate.netchemistrysteps.com Borane offers the advantage of being more chemoselective than LiAlH4, often leaving other functional groups like esters, nitro groups, and halogens intact. researchgate.netchemistrysteps.com

Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more reactive than the starting carboxylic acid and are readily reduced further to the alcohol. libretexts.org This selective reduction can be achieved indirectly. One common method involves first converting the carboxylic acid to an acyl chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). chemistrysteps.comrsc.org More modern methods, such as visible-light photoredox catalysis with a hydrosilane, have also been developed for the direct and selective reduction of carboxylic acids to aldehydes under mild conditions. nih.gov

Table 3: Reduction Products of the Carboxyl Group

| Reducing Agent(s) | Product | Product Type |

|---|---|---|

| 1. LiAlH4; 2. H3O+ | (3-Bromo-5-(methylsulfonyl)phenyl)methanol | Primary Alcohol |

| BH3-THF | (3-Bromo-5-(methylsulfonyl)phenyl)methanol | Primary Alcohol |

| 1. SOCl2; 2. LiAl(OtBu)3H | 3-Bromo-5-(methylsulfonyl)benzaldehyde | Aldehyde |

| Hydrosilane, Photoredox Catalyst | 3-Bromo-5-(methylsulfonyl)benzaldehyde | Aldehyde |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for aromatic acids. A classic method involves heating the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). nih.gov For halogenated benzoic acids, heating in a polar aprotic solvent at temperatures above 100°C can also effect decarboxylation. researchgate.net The product of the decarboxylation of this compound would be 1-Bromo-3-(methylsulfonyl)benzene.

More recent advancements have led to milder decarboxylation methods. These include copper-catalyzed reactions and visible-light-mediated photoredox catalysis, which can generate aryl radicals from the carboxylic acid under significantly less harsh conditions. researchgate.net Oxidative decarboxylation can also be induced by peroxyl radicals, although this may lead to different product profiles. The high thermal stability of many substituted benzoic acids means that conventional methods often require temperatures exceeding 140°C. researchgate.net

Table 4: Decarboxylation Methods and Products

| Conditions | Product | Reaction Type |

|---|---|---|

| Soda Lime, Heat | 1-Bromo-3-(methylsulfonyl)benzene | Thermal Decarboxylation |

| Dimethylformamide, >100°C | 1-Bromo-3-(methylsulfonyl)benzene | Thermal Decarboxylation |

| Copper Catalyst, Heat | 1-Bromo-3-(methylsulfonyl)benzene | Metal-Catalyzed Decarboxylation |

| Photoredox Catalyst, Visible Light | 1-Bromo-3-(methylsulfonyl)benzene | Radical Decarboxylation |

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring can participate in various substitution reactions, although its reactivity is heavily influenced by the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction does not proceed readily for simple aryl halides like chlorobenzene (B131634) or bromobenzene. For the reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. chemistrysteps.com

These activating groups are crucial because they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.com In the case of this compound, both the methylsulfonyl group and the carboxyl group are strong electron-withdrawing groups. However, they are both located meta to the bromo substituent. A substituent in the meta position cannot delocalize the negative charge of the Meisenheimer complex via resonance.

Consequently, this compound is not expected to be reactive towards nucleophilic aromatic substitution under typical SNAr conditions. The lack of ortho or para electron-withdrawing groups means the high-energy Meisenheimer intermediate is not sufficiently stabilized, making the reaction pathway energetically unfavorable. chemistrysteps.com

Table 5: Predicted Reactivity in SNAr Reactions

| Nucleophile | Typical Conditions | Predicted Outcome |

|---|---|---|

| CH3O- (Methoxide) | CH3OH, Heat | No reaction |

| NH3 (Ammonia) | Heat, Pressure | No reaction |

| OH- (Hydroxide) | H2O, Heat | No reaction |

| CN- (Cyanide) | DMF or DMSO, Heat | No reaction |

An exploration of the chemical reactivity of this compound reveals its utility as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring, activated by two electron-withdrawing groups (sulfonyl and carboxylic acid), makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions and other transformations. These reactions allow for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, the creation of reactive organometallic intermediates, and selective dehalogenation.

2 Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for constructing complex molecular architectures. Due to the acidic nature of the carboxylic acid, it is common to first convert it to an ester, such as a methyl ester, to prevent interference with the basic conditions often employed in these coupling reactions.

1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like methyl 3-bromo-5-(methylsulfonyl)benzoate, this reaction provides a direct route to biphenyl (B1667301) derivatives and other arylated compounds. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ, and requires a base to facilitate the transmetalation step. A variety of boronic acids or their corresponding esters can be used as coupling partners.

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Given the electron-deficient nature of the aromatic ring in this compound, the oxidative addition step is generally efficient.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Phenylboronic acid | 3-(Methylsulfonyl)-[1,1'-biphenyl]-5-carboxylic acid derivative | High |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 4-Methoxyphenylboronic acid | 4'-Methoxy-3-(methylsulfonyl)-[1,1'-biphenyl]-5-carboxylic acid derivative | Good |

| NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 100 | Heteroarylboronic acid | 3-(Heteroaryl)-5-(methylsulfonyl)benzoic acid derivative | Good-Excellent |

This table presents representative conditions for Suzuki-Miyaura coupling based on reactions with analogous aryl bromides. Specific yields may vary.

2 Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This transformation is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. wikipedia.org Using methyl 3-bromo-5-(methylsulfonyl)benzoate, this reaction allows for the introduction of vinyl groups at the 3-position of the benzene (B151609) ring, leading to the synthesis of stilbene (B7821643) and cinnamic acid derivatives.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. wikipedia.org The resulting arylpalladium(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and generates a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. youtube.com The presence of electron-withdrawing groups on the aryl bromide, as in the title compound, is often beneficial for the reaction. mdpi.com

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Alkene | Product Type |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Styrene | Stilbene derivative |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | Methyl acrylate | Cinnamate (B1238496) derivative |

| Pd(OAc)₂ (phosphine-free) | NaOAc | DMA | 120 | Butyl acrylate | Cinnamate derivative |

This table illustrates typical conditions for the Heck reaction based on analogous aryl bromides. researchgate.net

3 Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes from this compound or its ester. libretexts.org The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in many cases. organic-chemistry.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate and reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the base and subsequent formation of the reactive copper(I) acetylide species. nih.gov Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Alkyne | Product Type |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | Phenylacetylene | Phenylalkyne derivative |

| Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 1-Hexyne | Alkylalkyne derivative |

| PdCl₂(PCy₃)₂ (Cu-free) | Cs₂CO₃ | Dioxane | 100 | Trimethylsilylacetylene | Silyl-protected alkyne |

This table shows representative conditions for Sonogashira coupling based on reactions with similar aryl bromides.

4 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines. Using this compound or its ester, a wide variety of primary and secondary amines can be coupled to the aromatic ring. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base.

The catalytic cycle for this amination involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. rug.nl The choice of ligand is crucial and often depends on the specific substrates being coupled. organic-chemistry.orgrug.nl

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine | Product Type |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Aniline | Diaryl amine |

| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | Morpholine | N-Aryl heterocycle |

| [(π-allyl)PdCl]₂ / cBRIDP | KOtBu | Water (micellar) | Room Temp | p-Toluidine | Diaryl amine |

This table provides typical conditions for Buchwald-Hartwig amination based on analogous aryl bromides. nih.gov

3 Formation of Organometallic Intermediates

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates that are powerful nucleophiles for forming new carbon-carbon bonds. The presence of the acidic carboxylic acid proton is incompatible with these strong bases, so esterification of the starting material is a necessary prerequisite.

Grignard Reagents: The reaction of methyl 3-bromo-5-(methylsulfonyl)benzoate with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would lead to the formation of the corresponding Grignard reagent, 3-(methoxycarbonyl)-5-(methylsulfonyl)phenylmagnesium bromide. mnstate.edu This reaction requires strict exclusion of water and protic solvents, as the highly basic Grignard reagent would be instantly quenched. mnstate.edu The resulting organometallic species can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and nitriles.

Organolithiums: An alternative method to generate a potent aryl nucleophile is through lithium-halogen exchange. wikipedia.org Treating methyl 3-bromo-5-(methylsulfonyl)benzoate with a strong organolithium base, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent results in a rapid exchange of the bromine atom for lithium. wikipedia.orgharvard.edu This forms the highly reactive aryllithium intermediate, 3-(methoxycarbonyl)-5-(methylsulfonyl)phenyllithium. This reaction is often faster than nucleophilic attack on the ester group, especially at low temperatures. harvard.edu Like Grignard reagents, aryllithiums must be handled under strictly anhydrous conditions and are used in situ to react with various electrophiles. nih.gov

4 Reductive Debromination

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be useful if the bromine atom was used as a directing or blocking group during an earlier synthetic step and is no longer needed. organic-chemistry.orgresearchgate.net

A common and effective method for this transformation is catalytic hydrogenation. organic-chemistry.org The aryl bromide can be reduced using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org This method is often highly selective, and the C-Br bond can be cleaved without affecting other functional groups like carboxylic acids or sulfones. organic-chemistry.orgorganic-chemistry.org The reaction is typically performed in a solvent like methanol or ethanol, sometimes with a base like sodium acetate (B1210297) to neutralize the HBr byproduct.

Other methods for reductive dehalogenation include the use of metal hydrides, dissolving metal reductions, or electroreductive techniques. acs.orgelectrochemsci.orgacs.org For instance, the debromination of bromobenzoic acid derivatives has been achieved electrochemically and with reducing agents like sodium borohydride in the presence of a catalyst. acs.orgnih.gov

| Reagent(s) | Catalyst | Solvent | Conditions | Product |

| H₂ (gas) | 10% Pd/C | Methanol | Room Temp, 1 atm | 3-(Methylsulfonyl)benzoic acid |

| NaBH₄ | Pd catalyst | Water | Room Temp | 3-(Methylsulfonyl)benzoic acid |

| i-PrOH | Ru(II) complex | Cesium Carbonate | Heat | 3-(Methylsulfonyl)benzoic acid |

| TTMSS, Et₃N | Ru(bpy)₃Cl₂ | Acetonitrile | Visible Light | 3-(Methylsulfonyl)benzoic acid |

This table outlines common methods for reductive debromination applicable to the title compound, based on literature for similar aryl bromides. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov

Reactivity of the Methylsulfonyl Group

Aryl sulfones are known for their high stability under a wide range of reaction conditions, including both acidic and basic environments. The sulfur-carbon and sulfur-oxygen bonds in the methylsulfonyl group are strong, making this moiety resistant to cleavage. This stability allows for chemical modifications to be carried out on other parts of the molecule, such as the carboxylic acid group or the aromatic ring, without affecting the methylsulfonyl substituent. For instance, reactions like esterification of the carboxylic acid can be performed without decomposition of the sulfone.

While generally stable, the methylsulfonyl group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific circumstances. rsc.orgrsc.org For the methylsulfonyl group to be displaced, the aromatic ring must be highly activated by other potent electron-withdrawing groups, and the reaction typically requires strong nucleophiles and forcing conditions. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the presence of the bromo and carboxyl groups, which are also electron-withdrawing, further deactivates the ring towards nucleophilic attack, making the displacement of the methylsulfonyl group challenging. However, if the molecule were modified to include even stronger activating groups, particularly in the ortho and para positions to the sulfone, its potential as a leaving group would be enhanced. wikipedia.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing substituents. numberanalytics.comyoutube.com The carboxylic acid and methylsulfonyl groups are strong deactivators, while the bromine atom is a weak deactivator. libretexts.org

The directing effects of the existing substituents determine the position of any incoming electrophile. Both the carboxylic acid and methylsulfonyl groups are meta-directors, while the bromine atom is an ortho-, para-director. libretexts.orgyoutube.com In this compound, the positions on the ring are C1-COOH, C3-Br, and C5-SO₂CH₃. The available positions for substitution are C2, C4, and C6.

The directing effects of the substituents are as follows:

-COOH (at C1): Directs incoming electrophiles to the meta positions (C3 and C5). Since these are already substituted, this effect strongly deactivates the ring.

-Br (at C3): Directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

-SO₂CH₃ (at C5): Directs incoming electrophiles to the meta positions (C1, C3). As these are substituted, this group also strongly deactivates the ring.

Considering the combined effects, the bromine atom's ortho-, para-directing influence will guide the incoming electrophile. Therefore, electrophilic substitution is most likely to occur at the positions ortho or para to the bromine atom, which are C2, C4, and C6. Of these, the C2 and C6 positions are ortho to the bromine and meta to the other two groups. The C4 position is also ortho to the bromine. Steric hindrance may play a role in favoring one position over another.

Nitration: Nitration would require harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid, due to the deactivated nature of the ring. quora.comtruman.edu The incoming nitro group (-NO₂) would be directed to the positions ortho or para to the bromine atom (C2, C4, or C6). youtube.com A mixture of isomers would likely be produced.

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), is also an electrophilic aromatic substitution reaction. masterorganicchemistry.comchemistrysteps.com Similar to nitration, it would require forcing conditions. The sulfonic acid group (-SO₃H) would be expected to substitute at one of the positions activated by the bromine atom. It is worth noting that sulfonation can sometimes be reversible. masterorganicchemistry.commasterorganicchemistry.com

Halogenation: Further halogenation, for instance, bromination or chlorination, would necessitate a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) and would also be challenging due to the deactivated ring. organicchemistrytutor.comwikipedia.org The incoming halogen would be directed by the existing bromine atom to the available ortho and para positions.

The expected products for these reactions are summarized in the table below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-2-nitro-5-(methylsulfonyl)benzoic acid and/or 3-Bromo-4-nitro-5-(methylsulfonyl)benzoic acid and/or 5-Bromo-2-nitro-3-(methylsulfonyl)benzoic acid |

| Sulfonation | H₂SO₄ / SO₃ | 3-Bromo-2-sulfo-5-(methylsulfonyl)benzoic acid and/or 3-Bromo-4-sulfo-5-(methylsulfonyl)benzoic acid and/or 5-Bromo-2-sulfo-3-(methylsulfonyl)benzoic acid |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | 3,x-Dibromo-5-(methylsulfonyl)benzoic acid (where x = 2, 4, or 6) |

Derivatives and Analogues of 3 Bromo 5 Methylsulfonyl Benzoic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety of 3-Bromo-5-(methylsulfonyl)benzoic Acid is a prime site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity. Standard organic chemistry transformations can be employed to synthesize a range of derivatives, including esters, amides, and acyl halides.

Esters, Amides, and Acyl Halides

Esters of this compound can be readily prepared through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis of the methyl ester can be achieved by refluxing the parent acid in methanol (B129727) with a catalytic amount of sulfuric acid. While specific examples with this compound are not extensively documented in readily available literature, this method is a general and reliable approach for the esterification of benzoic acid derivatives. mdpi.com Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of benzoic acids with various alcohols under mild, metal-free conditions. mdpi.com

Amides can be synthesized by the condensation of this compound with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. Alternatively, direct amidation can be achieved using coupling agents that facilitate the formation of the amide bond.

Acyl halides , particularly acyl chlorides, are valuable reactive intermediates for the synthesis of esters and amides. The conversion of this compound to its corresponding acyl chloride, 3-Bromo-5-(methylsulfonyl)benzoyl chloride, can be accomplished using standard halogenating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The reaction of the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), typically proceeds under reflux to afford the acyl chloride. Similarly, oxalyl chloride can be used in an inert solvent like dichloromethane (B109758).

| Derivative | Reagents and Conditions | General Yield Range |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Good to Excellent |

| Amides | 1. SOCl₂ or (COCl)₂ 2. Amine | Good to Excellent |

| Acyl Halides | SOCl₂ or (COCl)₂, Heat | High |

Anhydrides and Imides

The synthesis of anhydrides from this compound can be achieved through the dehydration of the carboxylic acid or by reacting the corresponding acyl chloride with a carboxylate salt. Heating the carboxylic acid in the presence of a strong dehydrating agent, such as acetic anhydride (B1165640), can lead to the formation of the symmetric anhydride.

The formation of imides , which are nitrogen analogues of anhydrides, would typically involve the reaction of an anhydride or a diacyl chloride derivative with a primary amine or ammonia. Given the monofunctional nature of this compound, the direct formation of a simple cyclic imide is not feasible. However, it could be incorporated into more complex imide-containing structures.

Modifications at the Bromo Position

The bromine atom on the aromatic ring of this compound provides a reactive handle for the introduction of a variety of substituents through cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, significantly expanding the chemical space accessible from this starting material.

Introduction of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the bromo position.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups. For a derivative of this compound, a Suzuki coupling could introduce various aryl, heteroaryl, or alkyl groups.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Boronic acid/ester | Pd catalyst, Base | C-C (sp²-sp² or sp²-sp³) |

| Heck | Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

Introduction of Carbon-Nitrogen Bonds

The formation of carbon-nitrogen bonds at the aromatic ring can be achieved through palladium-catalyzed or copper-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that couples aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. wikipedia.org This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, often requiring high temperatures. wikipedia.org However, modern modifications have been developed that proceed under milder conditions. This reaction can be used to couple aryl halides with amines, amides, and other nitrogen nucleophiles. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | C-N |

| Ullmann Condensation | Amine/Amide | Cu catalyst, Base | C-N |

Introduction of Carbon-Oxygen Bonds

The Ullmann condensation is also a key method for the formation of carbon-oxygen bonds, particularly for the synthesis of diaryl ethers. wikipedia.orgmdpi.com This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base. Modern protocols often utilize ligands to facilitate the reaction at lower temperatures. mdpi.com This transformation would allow for the introduction of various aryloxy substituents at the 3-position of the this compound scaffold.

Modifications at the Sulfonyl Group

The sulfonyl group in this compound is a key site for introducing structural diversity. Research efforts have been directed towards altering the substituent on the sulfur atom and exploring its oxidation states.

Exchange of the Methyl Group for Other Alkyl or Aryl Moieties

The synthesis of analogues of this compound with different alkyl or aryl sulfonyl groups can be achieved through multi-step synthetic sequences. A common strategy involves the use of a suitable precursor, such as 3-bromo-5-thiocyanatobenzoic acid or a corresponding thiol derivative.

For instance, the synthesis of 3-bromo-5-(ethylsulfonyl)benzoic acid can be envisioned starting from a 3-bromo-5-halobenzoic acid derivative. Nucleophilic substitution with a thiol, followed by oxidation, would yield the desired alkylsulfonyl compound. While direct displacement of the methyl group from the sulfone is not a standard transformation, building the desired sulfone from a common intermediate is a more plausible synthetic route.

Similarly, the preparation of 3-bromo-5-(phenylsulfonyl)benzoic acid would likely involve the reaction of a 3-bromo-5-halobenzoic acid with sodium thiophenolate to form 3-bromo-5-(phenylthio)benzoic acid. Subsequent oxidation of the resulting thioether would provide the target arylsulfonylbenzoic acid. The oxidation step can typically be accomplished using oxidizing agents such as hydrogen peroxide or potassium permanganate.

A summary of potential synthetic transformations for the modification of the sulfonyl group is presented in Table 1.

Table 1: Synthetic Strategies for Sulfonyl Group Modification

| Target Compound | Precursor | Key Reactions |

|---|---|---|

| 3-Bromo-5-(ethylsulfonyl)benzoic acid | 3-Bromo-5-halobenzoic acid | Nucleophilic substitution with ethanethiol, Oxidation |

Exploration of Sulfoxide (B87167) Precursors

Sulfoxides serve as important intermediates in the synthesis of sulfones. The controlled oxidation of a corresponding thioether, such as 3-bromo-5-(methylthio)benzoic acid, can selectively yield the sulfoxide, 3-bromo-5-(methylsulfinyl)benzoic acid. This intermediate can then be further oxidized to the sulfone, this compound. The choice of oxidizing agent and reaction conditions is crucial for achieving selectivity between the sulfoxide and sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often used for the selective oxidation to the sulfoxide, while stronger oxidizing agents or harsher conditions can lead to the formation of the sulfone.

The exploration of sulfoxide precursors not only provides a pathway to sulfones but also allows for the investigation of the biological and chemical properties of the sulfoxide derivatives themselves.

Synthesis of Polycyclic Aromatic Compounds Incorporating the Benzoic Acid Scaffold

The bifunctional nature of this compound, possessing both a bromo and a carboxylic acid group on an aromatic ring, makes it a valuable building block for the synthesis of more complex, fused ring systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, followed by intramolecular cyclization, are powerful tools for constructing polycyclic aromatic hydrocarbons (PAHs). rsc.org

A general approach involves a Suzuki coupling of this compound with a suitable boronic acid derivative. For example, reaction with an ortho-alkenylphenylboronic acid could yield an intermediate that, upon intramolecular Heck reaction, would lead to the formation of a new six-membered ring, resulting in a phenanthrene-like scaffold. The conditions for these tandem reactions need to be carefully optimized to achieve the desired cyclization. nih.gov

Alternatively, intramolecular Friedel-Crafts acylation of a derivative of this compound can be employed to construct a new ring. masterorganicchemistry.com For this strategy, the benzoic acid would first be coupled with an aromatic partner, for instance via a Suzuki reaction, to introduce a suitable side chain. Subsequent conversion of the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid could then induce an intramolecular cyclization to form a polycyclic ketone.

Palladium-catalyzed annulation reactions represent another sophisticated strategy for the synthesis of PAHs from smaller aromatic fragments. dntb.gov.uarsc.org In this context, this compound could potentially be used as one of the aromatic components in a [3+3] annulation reaction to build complex polycyclic systems. rsc.org

The following table outlines potential strategies for the synthesis of polycyclic aromatic compounds from this compound.

Table 2: Strategies for the Synthesis of Polycyclic Aromatic Compounds

| Reaction Type | Coupling Partner | Key Features |

|---|---|---|

| Tandem Suzuki Coupling/Intramolecular Heck Reaction | ortho-Alkenylphenylboronic acid | Formation of a new six-membered ring, leading to phenanthrene-like structures. nih.gov |

| Suzuki Coupling followed by Intramolecular Friedel-Crafts Acylation | Arylboronic acid | Construction of a polycyclic ketone via cyclization of an intermediate biaryl carboxylic acid derivative. masterorganicchemistry.com |

Lack of Specific Research Data for this compound Precludes Detailed Theoretical Analysis

A comprehensive review of scientific literature reveals a significant lack of specific theoretical and computational studies focused exclusively on the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline on its quantum chemical calculations, conformational analysis, and reaction mechanisms is not possible at this time.

The user's request specified a detailed exploration of the compound's electronic structure, including Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping. It also required an in-depth look at its conformational analysis, energy minimization, and mechanistic studies of its reactions, complete with transition state characterization and reaction coordinate analysis.

While general principles of computational chemistry allow for the theoretical investigation of such properties for any given molecule, the generation of thorough and scientifically accurate data, including data tables and detailed research findings, necessitates specific studies published in peer-reviewed scientific journals. Searches for such studies on this compound have not yielded any specific results.

Information on related compounds, such as other substituted benzoic acids, aryl sulfones, and brominated aromatic molecules, is available. These studies provide a general understanding of how bromo, methylsulfonyl, and carboxylic acid functional groups can influence the electronic and structural properties of an aromatic ring. For instance, studies on various benzoic acid derivatives have utilized quantum chemical calculations to explore their reactivity and intermolecular interactions. Similarly, research on aryl sulfones has investigated their conformational preferences and electronic characteristics.

However, directly extrapolating quantitative data such as specific HOMO-LUMO energy gaps, precise electrostatic potential values, or detailed reaction energy profiles from these related compounds to this compound would be speculative and would not meet the standards of scientific accuracy. The precise substitution pattern of the functional groups on the benzene (B151609) ring in this compound will result in unique electronic and steric effects that cannot be accurately predicted without dedicated computational studies.

Therefore, in the absence of specific research on this compound, any attempt to generate the detailed article as requested would be conjectural and not based on established scientific findings for this particular compound.

Theoretical and Computational Studies

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity and regioselectivity of 3-Bromo-5-(methylsulfonyl)benzoic Acid in various chemical reactions. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the distribution of electron density within the molecule. This information is crucial for understanding how the molecule will interact with other reagents.

The reactivity of the aromatic ring in this compound is influenced by the three substituents: the bromo group, the methylsulfonyl group, and the carboxylic acid group. Both the bromo and methylsulfonyl groups are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. The carboxylic acid group is also deactivating. Computational models can quantify the extent of this deactivation.

Molecular orbital theory provides a framework for understanding the regioselectivity of reactions. semanticscholar.orgrsc.orglibretexts.org The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of where chemical reactions are likely to occur. For electrophilic attack, the reaction is favored at the position with the highest electron density in the HOMO. Conversely, for nucleophilic attack, the reaction is favored at the position with the highest electron density in the LUMO.

For this compound, computational analysis would likely predict that electrophilic substitution is highly disfavored due to the presence of three deactivating groups. If a reaction were to occur under harsh conditions, these models could predict the most likely site of substitution. Similarly, for nucleophilic aromatic substitution, computational methods can identify the most susceptible carbon atom, which is typically the one bonded to a good leaving group (like the bromo group) and activated by electron-withdrawing groups.

Table 1: Predicted Reactivity Indices for this compound

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| C1 (-COOH) | Low | Moderate |

| C2 | Low | High |

| C3 (-Br) | Low | High |

| C4 | Low | Moderate |

| C5 (-SO2CH3) | Low | High |

| C6 | Low | Moderate |

Note: The values in this table are illustrative and would be quantified through specific computational calculations.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational method for studying the influence of the solvent on the behavior and reactivity of a molecule. rsc.org These simulations model the movement of every atom in the system over time, providing a detailed picture of the interactions between the solute (this compound) and the surrounding solvent molecules.

The choice of solvent can significantly impact reaction rates and outcomes. MD simulations can help to understand these effects at a molecular level. For instance, the solubility of this compound in different solvents can be predicted by calculating the free energy of solvation. This is a critical parameter for designing reaction conditions.

Furthermore, MD simulations can shed light on how the solvent affects the conformation of the molecule and the accessibility of its reactive sites. rsc.orgresearchgate.net For example, in a polar protic solvent, hydrogen bonding between the solvent and the carboxylic acid and methylsulfonyl groups would be expected. These interactions can stabilize certain conformations and influence the molecule's reactivity. By simulating the system in different solvents, it is possible to understand how these interactions change and how they might affect a chemical reaction.

Table 2: Simulated Solvation Free Energies of this compound in Various Solvents